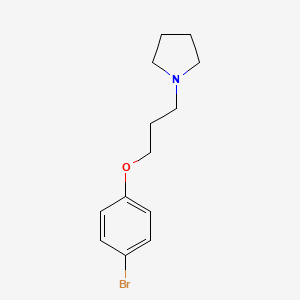

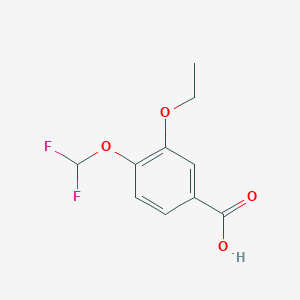

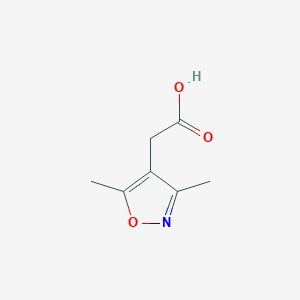

5-((4-甲氧基苯氧基)甲基)-1,3,4-噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities. The presence of a methoxyphenoxy moiety suggests potential for interaction with biological systems, possibly affecting the compound's binding affinity and efficacy in various biological assays.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions with thiosemicarbazide and various carboxylic acids or esters. For instance, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid was achieved by cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Although the specific synthesis of 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be characterized by various spectroscopic methods such as IR, 1H NMR, and mass spectrometry. For example, the structure of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione was confirmed using these techniques . The molecular structure is crucial for understanding the compound's interaction with biological targets.

Chemical Reactions Analysis

1,3,4-thiadiazole derivatives can undergo various chemical reactions, including reactions with amines to form amidines and triazines . The reactivity of these compounds is influenced by the substituents on the thiadiazole ring, which can affect the outcome of the reactions. The presence of a methoxyphenoxy group in 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine may also influence its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and stability, are important for their practical applications. For example, the adsorption of 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole on mild steel surfaces was studied, indicating its potential as a corrosion inhibitor . The compound's adsorption behavior fits the Langmuir isotherm model, suggesting a strong interaction with the steel surface. The presence of a methoxyphenoxy group could similarly affect the physical and chemical properties of 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine, potentially enhancing its utility in various applications.

科学研究应用

抗增殖和抗微生物特性

源自1,3,4-噻二唑的化合物,如5-((4-甲氧基苯氧基)甲基)-1,3,4-噻二唑-2-胺,显示出显著的抗增殖和抗微生物特性。Gür等人(2020年)的研究调查了源自1,3,4-噻二唑的席夫碱,并发现具有高DNA保护能力和对某些菌株如表皮葡萄球菌具有强大抗微生物活性的化合物。此外,这些化合物对癌细胞系如PC-3和MDA-MB-231表现出细胞毒性,表明在癌症治疗中具有潜力(Gür等人,2020)。

合成和表征

噻二唑衍生物的合成和表征,包括类似于5-((4-甲氧基苯氧基)甲基)-1,3,4-噻二唑-2-胺的化合物,是一个重要的研究领域。Vinusha等人(2015年)和Sah等人(2014年)的研究专注于合成新配体并评估其抗微生物活性,证实了这些化合物在制药应用中的实用性(Vinusha et al., 2015); (Sah et al., 2014)。

抗微生物和抗真菌活性

1,3,4-噻二唑衍生物的抗微生物和抗真菌活性已得到广泛研究。Ameen和Qasir(2017年)设计了新的衍生物,旨在创造有效的抗菌和抗真菌剂(Ameen & Qasir, 2017)。

抗癌和抗结核药物

已经探讨了1,3,4-噻二唑衍生物作为抗癌和抗结核药物的潜在用途,例如Sekhar等人(2019年)的研究。这些化合物在体外显示出对乳腺癌和其他细胞系的显著抗肿瘤活性,以及对分枝杆菌smegmatis MC155的抗结核活性(Sekhar et al., 2019)。

属性

IUPAC Name |

5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-14-7-2-4-8(5-3-7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYNFLPAMUDFSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360203 |

Source

|

| Record name | 5-[(4-Methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

364360-13-4 |

Source

|

| Record name | 5-[(4-Methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。